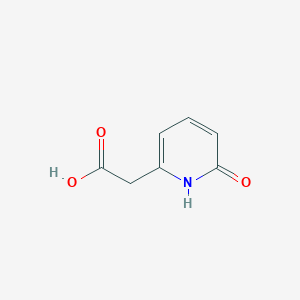
(3R)-3-Phenylpiperazin-2-one
Descripción general
Descripción
(3R)-3-Phenylpiperazin-2-one, also known as 3-phenylpiperazine-2-one, is an organic compound with the chemical formula C9H13N3O. This compound is a piperazine derivative and is widely used in pharmaceuticals, agrochemicals, and other industrial applications. It has been studied extensively for its biochemical and physiological effects, and its synthesis methods and mechanism of action are well understood.
Aplicaciones Científicas De Investigación
(3R)-3-Phenylpiperazin-2-one has been extensively studied for its various scientific applications. It has been found to have anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a useful tool for the study of neurological and inflammatory disorders. It has also been used to study the effects of various drugs on the central nervous system, as well as for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of (3R)-3-Phenylpiperazin-2-one is not yet fully understood. However, it is believed to act as an agonist at the γ-aminobutyric acid (GABA) receptor, which is responsible for regulating the activity of the central nervous system. It is also thought to interact with the serotonin and dopamine receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters such as serotonin and dopamine. This can lead to an increase in the levels of these neurotransmitters in the brain, which can lead to improved mood and behavior. It has also been found to reduce inflammation, which can be beneficial in the treatment of inflammatory disorders such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R)-3-Phenylpiperazin-2-one is a relatively stable compound and has been found to be non-toxic in laboratory experiments. This makes it a useful tool for studying the effects of various drugs on the central nervous system. However, it is important to note that the compound is not approved for human use and should only be used in laboratory experiments.
Direcciones Futuras
The potential applications of (3R)-3-Phenylpiperazin-2-one are still being explored. Further research is needed to better understand its mechanism of action and to develop new drugs based on its structure. Additionally, further studies are needed to explore its potential use in the treatment of various neurological and inflammatory disorders. Finally, further research is needed to explore the potential of this compound as a drug delivery system.
Propiedades
IUPAC Name |
(3R)-3-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFHKBGGZHQAX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)
![N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1387683.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)

![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)


![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
